2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
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Overview
Description
2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs) which are highly efficient and yield diverse products. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitriles with phenyl isothiocyanate under microwave dielectric heating . Another method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of POCl3 .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable microwave-assisted synthesis due to its efficiency and high yield. The use of paraformaldehyde as a C1 building block in catalyst-free and solvent-free conditions has also been explored .
Chemical Reactions Analysis
Types of Reactions
2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.
Scientific Research Applications
2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes like CDK2.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). It inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and thereby exerting its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Chromeno[2,3-d]pyrimidine analogs: Structurally similar compounds that share the chromeno-pyrimidine core and exhibit similar biological activities.
Uniqueness
What sets 2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE apart is its unique sulfanyl and acetamide functional groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-11-12-23-19(13-17)14-22-26(32-23)29-25(18-7-4-3-5-8-18)30-27(22)34-16-24(31)28-20-9-6-10-21(15-20)33-2/h3-13,15H,14,16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVOFMLOIGNHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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